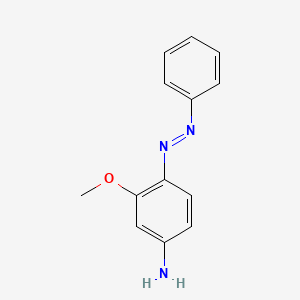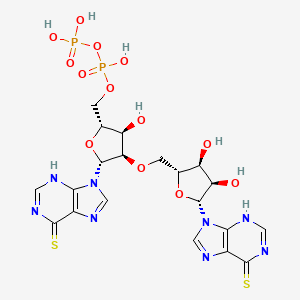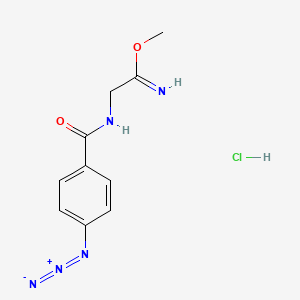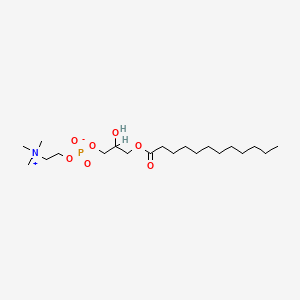![molecular formula C21H27N3O4S B1228368 3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1228368.png)
3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of quinazolines.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Spiroheterocyclic Compounds : This compound is used in the synthesis of spiroheterocyclic compounds. The process involves reactions of 1,4-dioxaspiro[4.5]decan-8-one with various reactants, highlighting its versatility in creating novel spiroheterocycles (Meng et al., 2017).
Antiviral Evaluation : Some derivatives of this compound have been synthesized and evaluated for antiviral activity, notably against influenza A/H3N2 virus and human coronavirus (Apaydın et al., 2020).
Nematicidal Activity : Certain derivatives have shown effectiveness as nematicides, highlighting potential agricultural applications (Srinivas et al., 2008).
Growth-Regulating Activity : A specific derivative demonstrated growth-regulating activity, suggesting potential applications in plant biology and agriculture (Sharifkanov et al., 2001).
Antibacterial Evaluation : These compounds have been synthesized and tested for antibacterial activity against various bacterial species, indicating potential for antimicrobial applications (Natarajan et al., 2021).
Antimicrobial Activity : Derivatives have been synthesized for their antimicrobial properties, suggesting their usefulness in developing new antimicrobial agents (Singh et al., 2021).
Drug Development and Biological Studies
Antitubercular Drug Candidate : A structural study of a derivative indicated its promise as an antitubercular drug candidate (Richter et al., 2022).
Anticancer and Antidiabetic Applications : Certain spirothiazolidines analogs, derived from this compound, have shown significant anticancer and antidiabetic activities (Flefel et al., 2019).
Antiviral Properties : Novel derivatives have been investigated for their potential as antiviral agents against influenza A virus (Apaydın et al., 2021).
Antimicrobial Mannich Bases : Mannich bases derived from this compound have exhibited notable antimicrobial activity, suggesting a broad range of potential biological applications (Hussein et al., 2015).
Biologically Active Compounds Synthesis : Synthesis of biologically active compounds using derivatives of this chemical has been explored, indicating diverse therapeutic potentials (Amirani Poor et al., 2018).
Evaluation Against Respiratory and Biodefense Viruses : Novel derivatives have been synthesized and evaluated against a range of respiratory and biodefense viruses, showing potential in the development of antiviral drugs (Selvam et al., 2007).
Synthesis of Functionalized Derivatives : Functionalized derivatives have been synthesized, showcasing the compound's utility in creating a variety of biologically active molecules (Kut et al., 2020).
properties
Product Name |
3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |
|---|---|
Molecular Formula |
C21H27N3O4S |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H27N3O4S/c25-18(23-12-9-21(10-13-23)27-14-15-28-21)8-2-1-5-11-24-19(26)16-6-3-4-7-17(16)22-20(24)29/h3-4,6-7H,1-2,5,8-15H2,(H,22,29) |
InChI Key |
AQBWUEJVFPHJKP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12OCCO2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-(3-pyridinylmethyl)thiourea](/img/structure/B1228285.png)
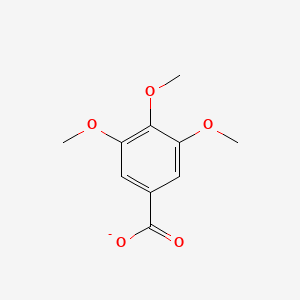

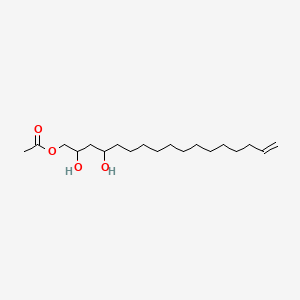
![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)
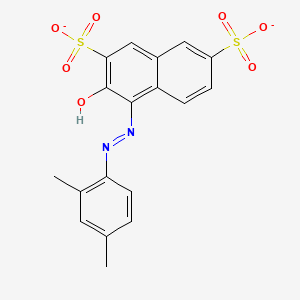
![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)

![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)
